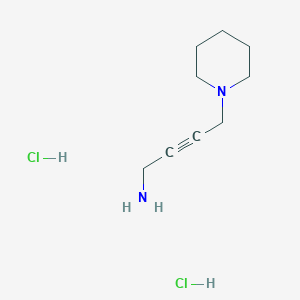

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride

描述

属性

IUPAC Name |

4-piperidin-1-ylbut-2-yn-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2.2ClH/c10-6-2-5-9-11-7-3-1-4-8-11;;/h1,3-4,6-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGHJMMRWVJYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride typically involves the reaction of 4-piperidin-1-ylbut-2-yne with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity .

化学反应分析

Types of Reactions

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

科学研究应用

Medicinal Chemistry

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride is investigated for its potential therapeutic properties:

- Neuronal Nitric Oxide Synthase Inhibition : Research indicates that compounds with similar structures can act as potent inhibitors of neuronal nitric oxide synthase (nNOS), which is a target for treating neurological disorders . For example, modifications to the piperidine structure have been shown to enhance potency and selectivity against different isoforms of nitric oxide synthases.

Antiviral Activity

Piperidine derivatives have demonstrated effectiveness against viral infections. Studies suggest that these compounds may act as non-nucleoside inhibitors of HIV reverse transcriptase, showing improved potency compared to existing therapies .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of piperidine-containing compounds. For instance, derivatives have been shown to inhibit the growth of various pathogens, including resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL .

Organic Synthesis

As a versatile building block in organic synthesis, this compound serves as a reagent in various chemical reactions, facilitating the development of complex molecules for pharmaceutical applications.

Case Study 1: Neuronal Nitric Oxide Synthase Inhibitors

A study reported a series of nNOS inhibitors based on the 2-aminopyridine scaffold, where modifications including the incorporation of piperidine structures significantly improved their pharmacokinetic properties and selectivity over other nitric oxide synthases . The findings suggest that this compound could be explored further as a lead compound for developing nNOS inhibitors.

Case Study 2: Antimicrobial Activity

In a comprehensive review on piperidine derivatives, it was found that several compounds exhibited notable antibacterial activity against E. coli and S. aureus. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy . This highlights the potential application of (4-Piperidin-1-ylbut-2-yn-1-y)amine dihydrochloride in developing new antimicrobial agents.

Summary

(4-Piperidin-1-ylbut-2-yn-1-y)amine dihydrochloride holds considerable promise across multiple scientific domains due to its diverse biological activities and applications in medicinal chemistry. Its role as an enzyme inhibitor, potential antiviral agent, and antimicrobial compound positions it as an important subject for ongoing research and development.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigated for nNOS inhibition; potential therapeutic uses in neurological disorders |

| Antiviral Activity | Non-nucleoside inhibitors for HIV reverse transcriptase; improved potency compared to existing drugs |

| Antimicrobial Properties | Inhibitory effects against pathogens like Mycobacterium tuberculosis |

| Organic Synthesis | Building block for complex molecule synthesis |

作用机制

The mechanism of action of (4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Group Analysis

The compound shares structural similarities with other dihydrochloride salts of amines, such as putrescine dihydrochloride and 4-methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride (). Key distinctions lie in the backbone and substituents:

* Hypothetical formula and weight based on structural inference due to lack of direct evidence.

- Backbone Differences : The target compound’s alkyne spacer distinguishes it from putrescine’s linear chain and the aromatic system in the trifluoromethylphenyl analog. The alkyne may confer rigidity, influencing binding affinity in biological systems.

- Substituent Impact : The trifluoromethyl group in ’s compound enhances lipophilicity and metabolic stability compared to the target compound .

Solubility and Preparation

All dihydrochloride salts exhibit high water solubility due to ionic interactions. highlights that dihydrochlorides like putrescine and cadaverine are prepared as 1000 mg/L stock solutions in deionized water, a method likely applicable to the target compound . However, steric effects from the piperidine and alkyne groups may slightly reduce solubility compared to simpler amines like putrescine.

Pharmacological and Industrial Relevance

- Biogenic Amines () : Putrescine and cadaverine dihydrochlorides are studied in food safety and fermentation processes. The target compound, with its synthetic piperidine backbone, is more likely tailored for medicinal chemistry, such as neuromodulator or enzyme inhibitor design.

- Piperidine Derivatives () : The trifluoromethylphenyl analog’s aromatic and fluorinated groups suggest applications in central nervous system (CNS) drugs, where fluorine atoms often enhance blood-brain barrier penetration. The target compound’s lack of such substituents may limit its CNS utility but broaden its versatility in peripheral targets .

Research Findings and Gaps

- Comparative studies using such tools could clarify conformational differences between analogs.

- Biological Data : Evidence gaps exist regarding the target compound’s receptor affinity, toxicity, or metabolic profile. In contrast, biogenic amines in are well-characterized in food systems, and the trifluoromethylphenyl analog’s structure implies preclinical testing .

生物活性

(4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride, a compound with the molecular formula C11H16Cl2N2, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The compound is characterized by a piperidine ring attached to a butynyl chain, which contributes to its unique biological properties. The dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting psychoactive effects.

Antiviral Activity

Recent studies have indicated that compounds similar to (4-Piperidin-1-ylbut-2-yn-1-yl)amine derivatives exhibit potent activity against viral infections. For instance, piperidine derivatives have shown effectiveness as non-nucleoside inhibitors of HIV reverse transcriptase, with improvements in potency compared to existing therapies .

Antimicrobial Properties

Research has demonstrated that piperidine-containing compounds possess antimicrobial properties. They can inhibit the growth of various pathogens, including bacteria and fungi. For example, derivatives of piperidine have been shown to exhibit minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains of Mycobacterium tuberculosis .

Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of piperidine derivatives against HIV. The results indicated that specific analogs had EC50 values in the nanomolar range, significantly outperforming traditional treatments like nevirapine. This suggests that this compound could be a promising candidate for further development in HIV therapy .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of piperidine derivatives. The findings revealed that certain compounds exhibited selective toxicity against M. tuberculosis with MIC values ranging from 0.5 to 4 µg/mL while demonstrating minimal toxicity towards human cells (IC50 > 50 µg/mL) . This selectivity highlights the potential for developing new antimycobacterial agents based on this scaffold.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with related compounds.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains a butynyl chain and piperidine ring | Antiviral and antimicrobial properties |

| Piperidinothiosemicarbazones | Similar piperidine structure | Significant activity against M. tuberculosis |

| Piperidinylaminopyrimidines | Fused pyrimidine structure | Potent HIV reverse transcriptase inhibitors |

常见问题

Q. What are the recommended synthetic routes for (4-Piperidin-1-ylbut-2-yn-1-yl)amine dihydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves:

- Mannich reactions for amine introduction, using paraformaldehyde and appropriate ketones or aldehydes .

- Nucleophilic substitution at the alkyne position, leveraging piperidine as a nucleophile under basic conditions (e.g., NaOH in dichloromethane) .

- Salt formation via HCl treatment to stabilize the product .

Purity Assurance:

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity.

- Spectroscopy : Confirm structure via -NMR (expect peaks for piperidine protons at δ 1.4–2.8 ppm and alkyne protons at δ 2.1–2.3 ppm) and mass spectrometry (expected [M+H]: calculate from CHN·2HCl, MW 231.15).

Safety Note : Follow SDS guidelines for handling corrosive reagents (e.g., HCl) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use a fume hood during synthesis or weighing to avoid inhalation of fine particles .

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields when incorporating this compound into nucleophilic substitution reactions?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine .

- Catalysis : Add KI (10 mol%) to facilitate halide displacement in alkyne systems .

- Temperature Control : Maintain 50–60°C to balance reactivity and side-product formation .

- Yield Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quantify using HPLC calibration curves .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's structure and purity?

Methodological Answer:

- Structural Confirmation :

- NMR : -NMR to identify alkyne carbons (~70–80 ppm) and piperidine carbons (~45–55 ppm) .

- FT-IR : Look for N-H stretches (3300–3500 cm) and C≡C stretches (~2100 cm).

- Purity Analysis :

Q. What experimental approaches are recommended to investigate the compound's interaction with neuronal receptors or enzymes?

Methodological Answer:

- Target Identification : Perform molecular docking studies using piperidine-containing analogs (e.g., LSD1 inhibitors) as references .

- In Vitro Assays :

- Radioligand Binding : Compete against -labeled ligands (e.g., dopamine D2 receptors) to measure IC .

- Enzyme Inhibition : Test against monoamine oxidases (MAOs) using Amplex Red assays .

- Pathway Analysis : Use RNA-seq to identify transcriptional changes in neuronal cells post-treatment .

Q. How should stability studies be designed to evaluate the compound's degradation under various physiological conditions?

Methodological Answer:

- Conditions :

- Analysis :

Q. How can researchers address discrepancies in reported solubility or reactivity data for this compound?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere) .

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。